(2S,4R)-2-Isopropylpiperidine-4-ol
Description
(2S,4R)-2-Isopropylpiperidine-4-ol is a chiral piperidine derivative characterized by a hydroxyl group at the 4-position and an isopropyl substituent at the 2-position of the piperidine ring. The stereochemistry (2S,4R) is critical to its physicochemical and biological properties, as the spatial arrangement of substituents influences molecular interactions, solubility, and metabolic stability. This compound belongs to the class of 4-hydroxypiperidines, which are widely studied for their roles in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules targeting neurological and cardiovascular systems .
Properties
IUPAC Name |
(2S,4R)-2-propan-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(2)8-5-7(10)3-4-9-8/h6-10H,3-5H2,1-2H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGONQZBEUCYFM-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@H](CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Isopropylpiperidine-4-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. These methods can include the use of chiral hydrogenation catalysts or enzymatic reduction processes, which offer high selectivity and yield. The choice of method depends on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-Isopropylpiperidine-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2S,4R)-2-Isopropylpiperidine-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4R)-2-Isopropylpiperidine-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group can also affect the compound’s hydrophobic interactions, playing a role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2S,4R)-2-Isopropylpiperidine-4-ol are best contextualized through comparison with analogous piperidine derivatives. Below is a detailed analysis of key compounds:
Structural and Functional Analogues
Physicochemical Properties
- Lipophilicity: The isopropyl group in this compound increases its log P (~1.9) compared to unsubstituted 4-hydroxypiperidine (log P ~0.8) . However, it is less lipophilic than 4-(4-hydroxyphenyl)-3-piperidinol (log P ~2.1) due to the latter’s aromatic ring .
- Solubility : The hydroxyl group at the 4-position enhances water solubility relative to esterified derivatives like Ethyl 2-(piperidin-4-yl)acetate, which has a solubility of 12.3 mg/mL in aqueous buffers .
- Stereochemical Impact : The (2S,4R) configuration confers distinct hydrogen-bonding capabilities compared to (3R,4S) isomers, affecting receptor binding and metabolic pathways .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S,4R)-2-Isopropylpiperidine-4-ol with high stereochemical purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including reductive amination or cyclization strategies. For stereochemical control, chiral catalysts (e.g., Rhodium complexes) or enzymatic resolution may be employed. Purification via recrystallization or chiral HPLC ensures enantiomeric purity .
- Key Parameters : Solvent polarity (e.g., ethanol vs. acetone), temperature (40–80°C), and reaction time (12–48 hrs) significantly impact yield and purity.
| Synthetic Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/THF | Higher polarity improves cyclization |
| Temperature | 60°C | Balances reaction rate and byproduct formation |
| Catalyst Loading | 5 mol% | Reduces racemization risks |
Q. How can researchers confirm the stereochemical configuration of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations distinguish axial vs. equatorial substituents .
- Chiral HPLC : Validates enantiomeric excess (>98%) using columns like Chiralpak IA/IB .
- X-ray Crystallography : Provides definitive structural confirmation .
Q. What safety precautions are critical when handling this compound in the lab?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles (prevents skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (STOT SE 3 hazard) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?
- Mechanistic Insight : The 4-hydroxyl group’s axial position enhances hydrogen bonding with target proteins (e.g., G-protein-coupled receptors). Comparative studies show (2S,4R) exhibits 10-fold higher affinity than (2R,4S) isomers in opioid receptor assays .
- Experimental Design :
- Use radioligand binding assays (e.g., H-naloxone displacement).
- Perform molecular docking simulations to map stereospecific interactions .
Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?
- Data Reconciliation :
- Solubility Testing : Use standardized shake-flask methods with UV-Vis quantification.
- Confounding Factors : pH-dependent protonation (pKa ~9.5) alters solubility in aqueous buffers .
- Example Data :
| Solvent | Solubility (mg/mL) | pH |
|---|---|---|
| Water | 12.3 ± 1.2 | 7.4 |
| Ethanol | 45.8 ± 2.5 | - |
Q. What computational methods are effective for predicting the physicochemical properties of this compound derivatives?
- In Silico Strategies :
- DFT Calculations : Predict logP and pKa using Gaussian09 with B3LYP/6-31G* basis sets .
- MD Simulations : Assess membrane permeability (e.g., Blood-Brain Barrier penetration) via GROMACS .
- Validation : Cross-check predictions with experimental HPLC logD7.4 values (±0.5 accuracy) .
Q. How can researchers optimize reaction conditions to minimize diastereomer formation during this compound synthesis?
- Process Optimization :
- Catalyst Screening : Asymmetric hydrogenation with Crabtree’s catalyst reduces diastereomers by 90% .
- Temperature Gradients : Lower temperatures (0–10°C) favor kinetic control over thermodynamic pathways .
- Monitoring : Use inline FTIR to track intermediate formation and adjust parameters in real time .
Key Considerations for Experimental Design
- Data Reproducibility : Document stereochemical assignments using IUPAC nomenclature and PubChem CID cross-references .
- Contradictory Evidence : Address discrepancies in melting points (e.g., 112°C vs. 118°C) by verifying purity via DSC .
- Safety Compliance : Align with GHS protocols for storage (desiccated, −20°C) and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
